

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopropane Carboxamides

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Compound of Interest

Compound Name: *1-Phenylcyclopropanecarboxylic acid*

Cat. No.: B041972

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For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry, prized for its rigid conformation and unique electronic properties that facilitate favorable interactions with various biological targets.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenylcyclopropane carboxamides, offering insights into their therapeutic potential as anticancer, antimicrobial, and neurological agents. Experimental data is presented to compare their performance against alternative chemical scaffolds, supported by detailed experimental protocols and visual diagrams to elucidate key concepts.

Anticancer Activity: Targeting ITK and Proliferation

1-Phenylcyclopropane carboxamides have emerged as promising candidates for cancer therapy, primarily through the inhibition of Interleukin-2-inducible T-cell kinase (ITK) and general antiproliferative effects.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

ITK is a crucial enzyme in the T-cell receptor signaling pathway, making it an attractive target for immunomodulatory therapies and the treatment of T-cell-mediated diseases, including

certain cancers.[\[2\]](#) Novel series of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have been synthesized and evaluated for their ITK inhibitory activity.

Key SAR Insights:

- The presence of both the 1-phenylcyclopropane and a carbohydrazide moiety appears to be crucial for activity.
- Substitutions on the phenyl ring of the acryloyl group can modulate potency.

Comparative Data:

The inhibitory activity of synthesized 1-phenylcyclopropane carboxamide derivatives was compared to the known ITK inhibitor, Ibrutinib. Several of the novel compounds displayed favorable docking scores and potent inhibitory activity in in-vitro assays.[\[2\]](#)

Table 1: Comparative ITK Inhibitory Activity

Compound	Target	IC50 (nM)
BMS-509744 (Reference ITK Inhibitor)	ITK	19 [3]
PRN694 (Reference ITK/RLK Inhibitor)	ITK	0.3 [4]
Ibrutinib (Reference BTK/ITK Inhibitor)	ITK	Potent [2]
Novel 1-Phenylcyclopropane Carboxamide Derivative 7f	ITK	Good (Specific value not publicly available) [2]
Novel 1-Phenylcyclopropane Carboxamide Derivative 7l	ITK	Good (Specific value not publicly available) [2]

Note: Specific IC50 values for the novel 1-phenylcyclopropane carboxamide derivatives from the primary literature are not always publicly disclosed but are described as having "good IC50 values" and "favorable docking scores" in comparison to Ibrutinib.[\[2\]](#)

Antiproliferative Activity

A study comparing anthranilamide-based 2-phenylcyclopropane-1-carboxamides with 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides revealed their cytotoxic effects against the human leukemia K562 cell line.[\[5\]](#)[\[6\]](#)

Comparative Data:

The study demonstrated that while all three scaffolds exhibited antiproliferative activity, the 1,1'-biphenyl-2-carboxamide derivative 17b showed a superior antitumoral effect compared to the 2-phenylcyclopropane-1-carboxamide (13b) and 1,1'-biphenyl-4-carboxamide (14b) counterparts.[\[6\]](#)

Table 2: Comparative Antiproliferative Activity against K562 Cells

Compound Series	Representative Compound	Activity
2-Phenylcyclopropane-1-carboxamides	13b	Cytotoxic [6]
1,1'-Biphenyl-4-carboxamides	14b	Cytotoxic [6]
1,1'-Biphenyl-2-carboxamides	17b	More potent than 13b and 14b [6]

Antimicrobial Activity

Derivatives of 2-phenylcyclopropane-1-carboxamide have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities.

Key SAR Insights:

- The nature of the substituent on the amide nitrogen and the phenyl ring significantly influences antimicrobial potency.
- Introduction of specific substituents can confer activity against Gram-positive and Gram-negative bacteria, as well as fungi like *Candida albicans*.

Comparative Data:

A study of fifty-three amide derivatives containing a cyclopropane moiety identified several compounds with moderate to excellent activity against *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.^[7]

Table 3: Antimicrobial Activity of 2-Phenylcyclopropane-1-carboxamide Derivatives

Compound	Target Organism	MIC ₈₀ (µg/mL)
F5	<i>Staphylococcus aureus</i>	32 ^[7]
F9	<i>Staphylococcus aureus</i>	64 ^[7]
F29	<i>Staphylococcus aureus</i>	64 ^[7]
F53	<i>Staphylococcus aureus</i>	64 ^[7]
F8	<i>Candida albicans</i>	16 ^[7]
F24	<i>Candida albicans</i>	16 ^[7]
F42	<i>Candida albicans</i>	16 ^[7]
Ciprofloxacin (Reference)	<i>S. aureus</i> , <i>E. coli</i>	-
Fluconazole (Reference)	<i>C. albicans</i>	-

Sodium Channel Blockade

While direct SAR data for 1-phenylcyclopropane carboxamides as sodium channel blockers is limited in the provided context, a related series of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives has been investigated for this activity.^[8] The findings from this series can offer valuable insights for the design of cyclopropane-based analogues.

Key SAR Insights for Cyclopentane Analogs:

- Stereochemistry: The stereochemistry of the hydroxyl group is critical for potency against the Na(V)1.7 sodium channel.^[8]

- Phenyl Ring Substitution: Fluorinated O-alkyl or alkyl group substitutions on the phenyl rings are crucial for conferring potency.[8]

This suggests that similar modifications to the 1-phenylcyclopropane carboxamide scaffold could be a promising avenue for developing novel sodium channel blockers.

Experimental Protocols

ITK Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a compound against ITK.

- Reagent Preparation:
 - Prepare a serial dilution of the test compound in DMSO.
 - Prepare a 4X solution of ITK enzyme in kinase buffer.
 - Prepare a 2X solution of a fluorescein-labeled substrate and ATP in kinase buffer.
 - Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
- Kinase Reaction:
 - Add 5 µL of the compound dilution to a 384-well plate.
 - Add 5 µL of the 4X ITK enzyme solution and incubate for 15-30 minutes.
 - Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.
 - Incubate for 60 minutes at room temperature.
- Detection:
 - Stop the reaction by adding 20 µL of the 2X detection mix.
 - Incubate for 30-60 minutes at room temperature.

- Read the TR-FRET signal (Excitation: 340 nm, Emission: 495/520 nm).
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTT)

This protocol describes the MTT assay to measure the metabolic activity of cells as an indicator of cell viability.[\[2\]](#)

- Cell Culture and Treatment:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
- MTT Addition:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Solubilization:
 - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- Preparation:

- Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.
- Prepare a standardized inoculum of the test microorganism.

- Inoculation:

- Inoculate each well with the microbial suspension.
- Include positive (microorganism only) and negative (broth only) controls.

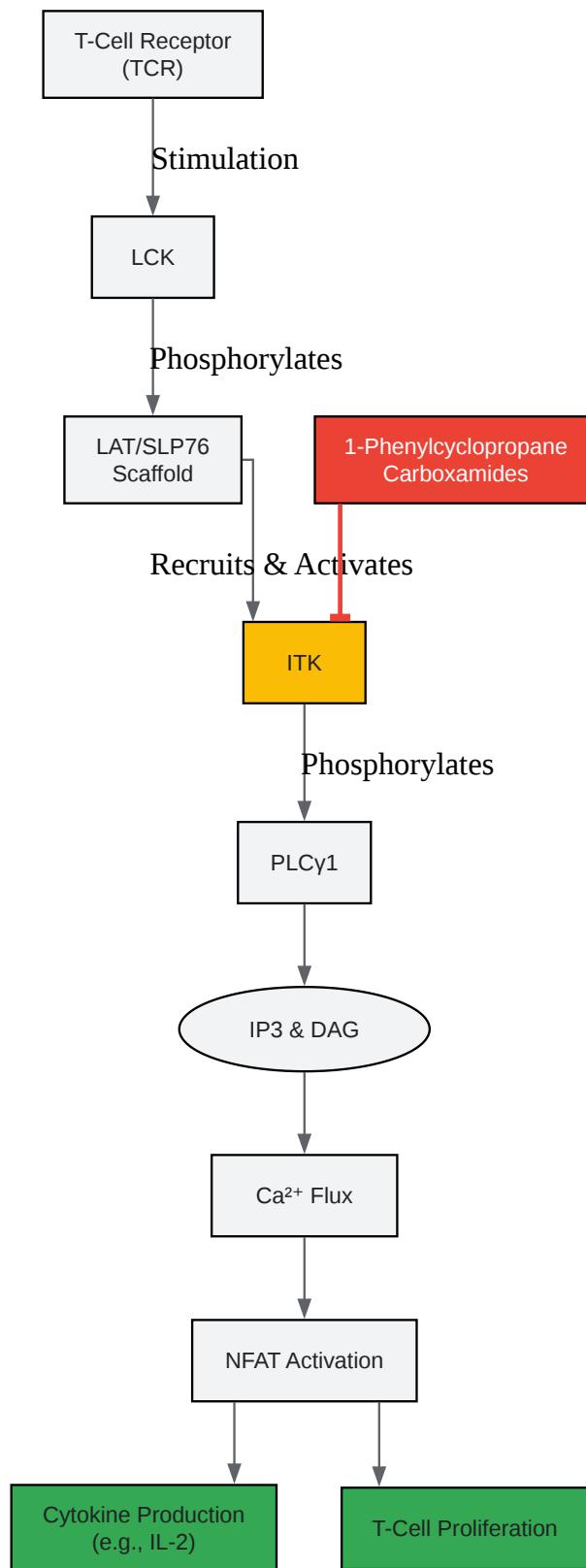
- Incubation:

- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

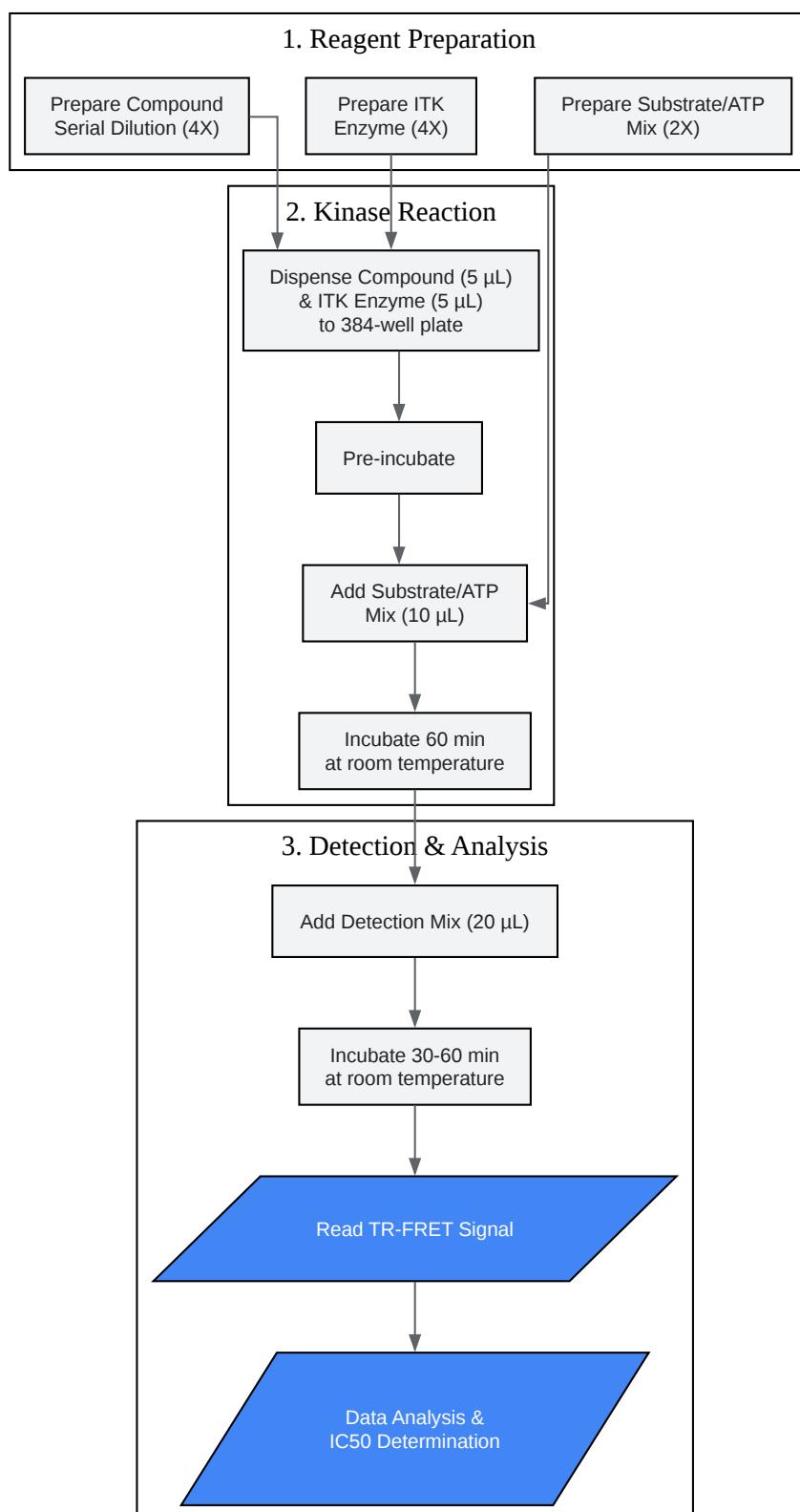
- Reading Results:

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

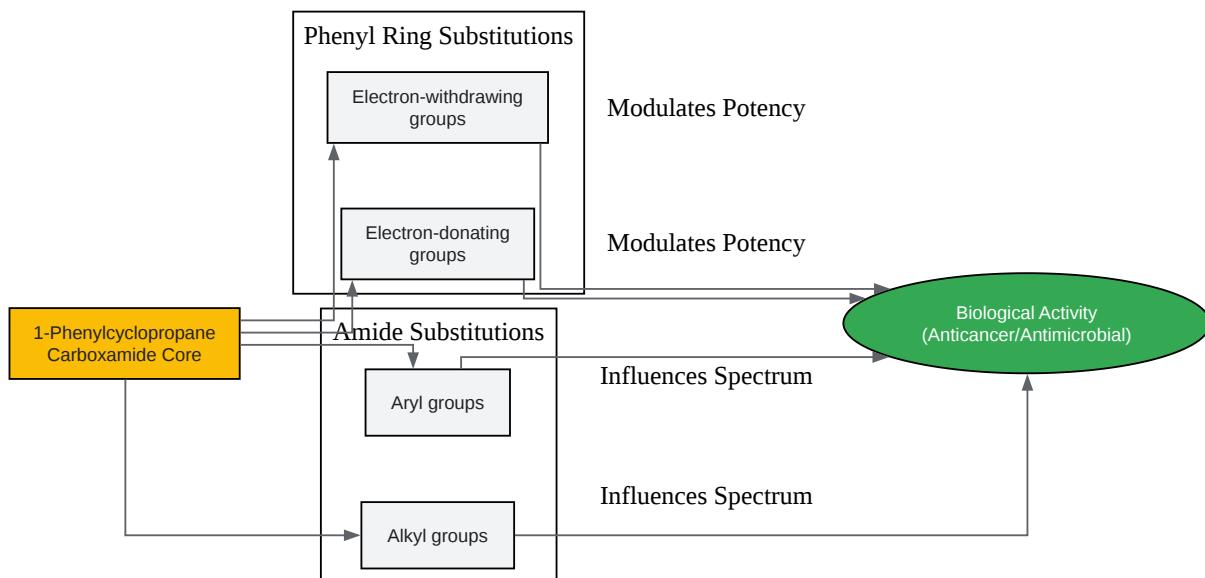
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Caption: ITK Signaling Pathway and Inhibition Point.



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Caption: Workflow for an ITK TR-FRET Inhibition Assay.



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Caption: Key SAR Relationships for Activity Modulation.

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